molecular formula C23H20ClN3O3 B12030739 N-(4-CL-PH)-2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxoacetamide CAS No. 767306-48-9

N-(4-CL-PH)-2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxoacetamide

Cat. No.: B12030739
CAS No.: 767306-48-9
M. Wt: 421.9 g/mol
InChI Key: UKEKKAJLMVWPBH-AFUMVMLFSA-N
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Description

“N-(4-CL-PH)-2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxoacetamide” is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex molecular structure, which includes a benzylidene hydrazine moiety and a 4-methylbenzyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-CL-PH)-2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxoacetamide” typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation reaction between a hydrazine derivative and a benzylidene compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

“N-(4-CL-PH)-2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxoacetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxoacetamide derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial or anticancer agent.

    Industry: The compound might be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which “N-(4-CL-PH)-2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxoacetamide” exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure suggests it could inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N-(4-CL-PH)-2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxoacetamide” include other benzylidene hydrazine derivatives and oxoacetamide compounds. These compounds share structural features and may exhibit similar chemical and biological properties.

Uniqueness

What sets “this compound” apart is its specific combination of functional groups, which may confer unique reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development.

Properties

CAS No.

767306-48-9

Molecular Formula

C23H20ClN3O3

Molecular Weight

421.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-N'-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]oxamide

InChI

InChI=1S/C23H20ClN3O3/c1-16-2-4-18(5-3-16)15-30-21-12-6-17(7-13-21)14-25-27-23(29)22(28)26-20-10-8-19(24)9-11-20/h2-14H,15H2,1H3,(H,26,28)(H,27,29)/b25-14+

InChI Key

UKEKKAJLMVWPBH-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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